
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, particularly focusing on its activity as a positive allosteric modulator of metabotropic glutamate receptors and its implications in neuropharmacology.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple pharmacophores:
- 4-Chlorophenyl group : Known for its role in enhancing biological activity through lipophilicity.
- 1,2,4-Oxadiazole ring : Often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyridinyl moiety : Contributes to the modulation of receptor activity.
1. Modulation of mGlu4 Receptors
Recent studies have highlighted the significant role of this compound in modulating metabotropic glutamate receptor 4 (mGlu4). Specifically:
- Positive Allosteric Modulation : The compound demonstrated the ability to enhance the receptor's response to its natural ligand, L-glutamate, indicating potential anxiolytic and antipsychotic effects. In vitro assays showed that it could shift the potency of L-glutamate, enhancing its efficacy without acting as an agonist itself .
2. Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in various studies:
- Absorption and Metabolism : The compound exhibited favorable absorption characteristics and was metabolized efficiently in vivo. Its metabolic stability suggests a promising therapeutic window .
Case Study 1: Anxiolytic Effects
A study involving animal models demonstrated that the compound significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated comparable efficacy to established anxiolytics like benzodiazepines .
Case Study 2: Antipsychotic Activity
In another investigation using the DOI-induced head twitch test (a model for assessing antipsychotic activity), the compound displayed significant reductions in head twitches, suggesting its potential utility in treating psychosis .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with other 1,2,4-oxadiazole derivatives was conducted:
Compound | mGlu Receptor Activity | Anxiolytic Effect | Antipsychotic Effect |
---|---|---|---|
Compound A | Moderate | Yes | No |
Compound B | High | Yes | Yes |
N-(4-chlorophenyl)... | High | Yes | Yes |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-10-14(2)29(12-19(30)26-18-8-6-16(24)7-9-18)23(31)20(13)22-27-21(28-32-22)15-4-3-5-17(25)11-15/h3-11H,12H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRLPLBGNGNUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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